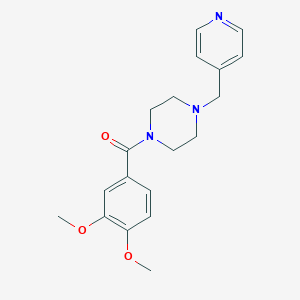![molecular formula C22H28N2O5 B249174 (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone acts as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. By binding to these receptors, this compound modulates the activity of serotonin, a neurotransmitter that plays a key role in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. It also affects other neurotransmitter systems, such as dopamine and norepinephrine, although its exact mechanisms of action are not fully understood.
Advantages and Limitations for Lab Experiments
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been used in laboratory experiments to study the effects of serotonin on behavior and physiology. It has several advantages, such as its high potency and selectivity for serotonin receptors, which allow for precise control of experimental conditions. However, its use is limited by its potential toxicity and the need for specialized equipment and facilities.
Future Directions
Further research is needed to fully understand the mechanisms of action of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone and its potential therapeutic applications. Some possible future directions include:
- Studying the effects of this compound in human clinical trials, particularly in the treatment of anxiety disorders and depression.
- Investigating the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
- Exploring the role of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
- Developing new synthetic analogs of this compound with improved efficacy and safety profiles.
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It acts as a partial agonist at serotonin receptors and has anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3,4-trimethoxybenzylmagnesium bromide, followed by the reaction of the resulting intermediate with piperazine and then with acetic anhydride. The final product is obtained through purification and crystallization.
Scientific Research Applications
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, although further research is needed to determine its efficacy in humans.
properties
Molecular Formula |
C22H28N2O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-5-16(6-9-18)22(25)24-13-11-23(12-14-24)15-17-7-10-19(27-2)21(29-4)20(17)28-3/h5-10H,11-15H2,1-4H3 |
InChI Key |
GNJDDWRNIFMZLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)
![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)


![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)